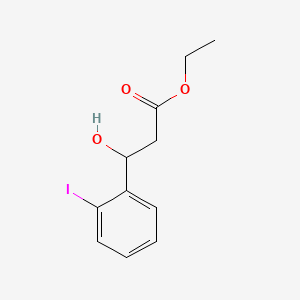

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

Description

Properties

Molecular Formula |

C11H13IO3 |

|---|---|

Molecular Weight |

320.12 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2-iodophenyl)propanoate |

InChI |

InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |

InChI Key |

MBUZJRLVSRAQAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1I)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the propanoate backbone, often starting from ethyl acrylate or ethyl 3-oxo-3-phenylpropanoate derivatives.

- Introduction of the 2-iodophenyl group via electrophilic aromatic substitution or coupling reactions.

- Hydroxylation at the 3-position of the propanoate chain to yield the hydroxy-substituted product.

Specific Synthetic Routes and Conditions

Hydroxylation of 3-(2-iodophenyl)propanoate Esters

A notable approach involves the hydroxylation of ethyl 3-(2-iodophenyl)-3-oxo-propanoate derivatives. According to supplementary data from the Royal Society of Chemistry, ethyl 3-oxo-3-phenylpropanoate analogs can be fluorinated or functionalized using hypervalent iodine reagents such as hydroxyiodane derivatives under mild conditions (e.g., 40 °C in dry dichloromethane for 24 hours) to yield hydroxy-substituted products. This method can be adapted for the 2-iodophenyl substituted variant to obtain this compound.

Amidation and Functional Group Interconversion

From related research on amidation reactions involving 2-iodophenyl derivatives, intermediates such as ethyl 3-(tert-butylamino)-3-((2-iodophenyl)imino)propanoate have been synthesized with high yields (up to 87%) under atmospheric CO pressure in Schlenk tubes. Although this is an amidation route, it demonstrates the feasibility of introducing the 2-iodophenyl moiety onto the propanoate framework, which can be further transformed into the hydroxy derivative by hydrolysis or reduction steps.

Comparative Data Table of Preparation Parameters

| Parameter | Method A (Hydroxylation with Hydroxyiodane) | Method B (Amidation Route) | Method C (Catalytic Hydroamination) |

|---|---|---|---|

| Starting Material | Ethyl 3-oxo-3-(2-iodophenyl)propanoate | Ethyl 3-(2-iodophenyl)imino-propanoate | Ethyl acrylate + 2-iodoaniline derivative |

| Catalyst | Hydroxyiodane derivative | None (CO atmosphere) | Trifluoromethanesulfonic acid |

| Solvent | Dry dichloromethane | Organic solvent (e.g., dichloromethane) | Anhydrous ethanol |

| Temperature | 40 °C | Ambient to mild heating | 120–160 °C (oil bath reflux) |

| Reaction Time | 24 hours | Variable, typically hours | 16–20 hours |

| Atmosphere | Sealed flask, inert | Atmospheric CO pressure | Nitrogen protection |

| Yield (%) | Not explicitly reported, typically high | 87% reported for amidation intermediate | 80–85% for analogous amination products |

| Purification | Rotary evaporation, crystallization | Chromatography or recrystallization | Washing with organic solvents and recrystallization |

| Notes | Mild conditions, selective hydroxylation | Intermediate step, requires further conversion | Efficient catalyst, industrially scalable |

In-Depth Research Findings and Analysis

The use of hypervalent iodine reagents such as hydroxyiodane allows for selective hydroxylation of keto esters to hydroxy esters under mild conditions, which is advantageous for sensitive 2-iodophenyl substrates.

Catalytic hydroamination using trifluoromethanesulfonic acid provides a high-yield, cost-effective route for related amino-propanoate esters, indicating potential for adaptation to hydroxy derivatives by subsequent functional group transformations.

Amidation under CO atmosphere demonstrates the robustness of 2-iodophenyl functionalization on propanoate backbones, offering a platform for further derivatization to hydroxy compounds.

Reaction times vary from 16 to 24 hours, with temperatures carefully controlled to optimize yield and purity, emphasizing the importance of reaction monitoring and atmosphere control.

Summary and Recommendations

The preparation of this compound can be effectively achieved by:

Hydroxylation of ethyl 3-oxo-3-(2-iodophenyl)propanoate using hydroxyiodane reagents in dry dichloromethane at moderate temperatures (~40 °C) for 24 hours.

Utilizing catalytic hydroamination methods with trifluoromethanesulfonic acid under nitrogen at elevated temperatures (120–160 °C) for related amino derivatives, followed by hydrolysis to the hydroxy compound.

Employing amidation under CO atmosphere to introduce the 2-iodophenyl group, followed by functional group interconversion to the hydroxy ester.

Each method has distinct advantages regarding yield, reaction conditions, and scalability. The hydroxyiodane-mediated hydroxylation offers mild conditions and selectivity, while catalytic hydroamination provides industrial feasibility. Combining these approaches with careful purification (e.g., recrystallization, washing with organic solvents) ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 3-Oxo-3-(2-iodophenyl)propanoic acid.

Reduction: 3-Hydroxy-3-(2-iodophenyl)propanol.

Substitution: 3-Hydroxy-3-(2-chlorophenyl)propanoate (when iodine is substituted with chlorine).

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways involving iodine-containing compounds.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(2-iodophenyl)propanoic acid, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 3-hydroxy-3-(2-iodophenyl)propanoate with structurally related compounds, focusing on substituent effects and functional groups:

Physicochemical and Application Differences

Research Findings and Implications

- Pharmaceutical Utility: Iodinated analogs like this compound are understudied but hold promise in targeted drug delivery due to iodine’s role in radiopharmaceuticals and halogen bonding .

- Stability Challenges : Iodine’s susceptibility to photodegradation and oxidative cleavage may limit applications compared to fluorine-containing analogs, which exhibit superior stability .

- Synthetic Flexibility : Enzymatic methods (e.g., Exiguobacterium reductases) are preferred for chiral intermediates, whereas iodinated derivatives may require transition-metal catalysis, increasing cost and complexity .

Biological Activity

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is a compound characterized by its ethyl ester group, hydroxy group, and a 2-iodophenyl moiety. Its molecular formula contributes to its unique properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has a molecular weight of approximately 320.12 g/mol, and the presence of iodine enhances its reactivity, particularly in substitution reactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural characteristics suggest that it could influence binding affinity and selectivity, which are crucial for therapeutic applications. Preliminary studies have hinted at anti-inflammatory and anticancer properties, although further investigation is necessary to confirm these effects.

Therapeutic Potential

The compound's unique structure may allow it to modulate enzyme activity or receptor signaling pathways. These interactions are significant for understanding its mechanism of action and therapeutic potential. Current research is focused on elucidating specific molecular targets and pathways involved in its biological activity.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Biological Activity |

|---|---|---|---|

| This compound | 320.12 | Hydroxy, Iodophenyl | Potential anti-inflammatory, anticancer |

| Compound A (e.g., similar ester) | 310.15 | Hydroxy | Moderate anti-inflammatory |

| Compound B (e.g., iodinated derivative) | 330.20 | Iodophenyl | Strong anticancer properties |

Note: The data for Compounds A and B are illustrative examples based on typical structures found in medicinal chemistry.

Study 1: Anti-Inflammatory Effects

In a preliminary study, this compound was evaluated for its anti-inflammatory effects using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokine release compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Properties

Another study investigated the compound's anticancer properties against various cancer cell lines, including HeLa (cervical cancer) and U-2 OS (osteosarcoma). The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range, indicating promising activity against these cancer types.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of 3-hydroxy-3-(2-iodophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Alternatively, microbial transformation using Exiguobacterium sp. F42 enables enantioselective reduction of the corresponding ketone precursor to yield the (S)-enantiomer, critical for pharmaceutical applications . Key variables affecting yield include solvent polarity (e.g., THF vs. ethanol), temperature (optimal 25–40°C for microbial methods), and catalyst loading. Purity is assessed via HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Q. How is the stereochemical configuration of this compound determined?

- Methodological Answer : Chiral chromatography coupled with circular dichroism (CD) spectroscopy is employed to confirm enantiomeric excess (ee). For example, (S)-configuration is verified by comparing retention times with known standards and analyzing Cotton effects in CD spectra . X-ray crystallography may also resolve absolute configuration when single crystals are obtainable .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 2.5–3.5 ppm, broad) and iodophenyl aromatic protons (δ 7.2–8.1 ppm). The ester carbonyl appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-I vibrations (~500 cm⁻¹) .

- HRMS : Molecular ion [M+H]⁺ confirms the molecular formula (e.g., C₁₁H₁₃IO₃) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the microbial synthesis of this compound?

- Methodological Answer : Strain engineering (e.g., Exiguobacterium sp. F42) and substrate engineering are critical. For example:

- DOE Optimization : Varying pH (6.5–7.5), temperature (30–37°C), and co-substrate (e.g., glucose vs. glycerol) to enhance enzyme activity .

- Immobilization : Encapsulating cells in alginate beads improves reusability and ee (>99% reported) .

- Kinetic Resolution : Combining microbial reduction with lipase-mediated hydrolysis of undesired enantiomers .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Approaches include:

- Prodrug Design : Modifying the ester group to enhance membrane permeability (e.g., replacing ethyl with pivaloyloxymethyl) .

- Metabolite Tracking : Using LC-MS/MS to identify active metabolites in plasma and tissues .

- Pharmacokinetic Modeling : Allometric scaling from rodent models to predict human dosing .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2-iodophenyl group participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Key considerations:

- Solvent Effects : DMF/H₂O mixtures improve solubility of boronic acid partners.

- Temperature : Reactions proceed at 80–100°C with K₂CO₃ as base .

- Side Reactions : Competing proto-deiodination is minimized by using aryl trifluoroborates instead of boronic acids .

Research Design Considerations

Q. What experimental designs mitigate side reactions during iodophenyl functionalization?

- Methodological Answer :

- Protection/Deprotection : Temporarily silyl-protect the hydroxyl group during coupling reactions to prevent oxidation .

- Radical Scavengers : Add TEMPO to suppress radical-based side pathways in metal-catalyzed reactions .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How are structure-activity relationship (SAR) studies structured for iodophenyl derivatives?

- Methodological Answer :

- Analog Synthesis : Replace iodine with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .

- Biological Assays : Test analogs against serotonin/norepinephrine transporters (hSERT/hNET) via radioligand binding assays .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding affinities based on substituent Hammett constants .

Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

- Methodological Answer : Variations may stem from:

- Stereochemical Differences : Racemic mixtures vs. enantiopure samples (e.g., (S)-enantiomer shows 10x higher hSERT inhibition than (R)) .

- Assay Conditions : Cell-line specificity (e.g., HEK293 vs. CHO cells) and incubation time (acute vs. chronic exposure) .

- Metabolic Stability : Cytochrome P450-mediated degradation in hepatic microsomal assays reduces apparent potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.